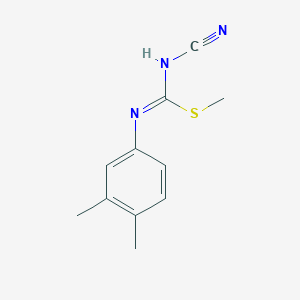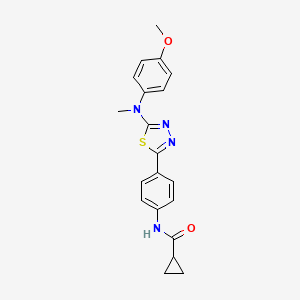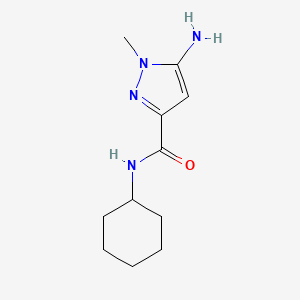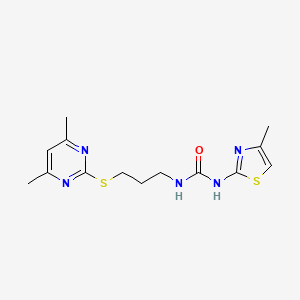
4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene, also known as 4-cyano-N-methylthiomethylbenzylamine or 4-CNMTMBA, is an organic compound with a variety of uses in scientific research. It is a derivative of benzyl amine, and has been found to be useful in a variety of applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in biochemical reactions.
科学的研究の応用
Synthesis and Characterization of Polyimides
Synthesis of Polyimides from Flexible Diamines
Polyimides, created from the diamine α,α′-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene (BDAPD), demonstrate remarkable properties such as transparency, flexibility, high thermal stability, and excellent solubility in various solvents. These polyimides, with glass transition temperatures ranging from 241 to 270°C, are superior to Ultem 1000 in terms of thermal stability (Liaw, Liaw, & Yu, 2001).
Development of Soluble Polyamide-Imides
Polyamide-imides (PAIs) derived from α,α′-bis[3,5-dimethyl-4-(4-trimellitimidophenoxy)phenyl]-1,4-diisopropylbenzene (BDTPD) display exceptional solubility and thermal properties. These PAIs can be dissolved in various solvents, showing better solubility than their counterparts with hexafluoroisopropylidene linkages. The PAIs possess high glass transition temperatures and maintain stability at elevated temperatures (Liaw, Hsu, & Liaw, 2001).
Electropolymerization and Fluorescence Studies
Electropolymerization in FSO3H/Acetonitrile Solution
The study on electropolymerization of aniline with aminobenzenesulfonic acids in a fluorosulfonic acid/acetonitrile solution reveals significant insights into the electrochemical behavior and structural properties of the resulting polyaniline (PANI) copolymers. These copolymers are soluble in basic aqueous solutions and certain solvents, offering potential applications in various fields due to their distinct electrical conductivity and structural features (Şahin, Pekmez, & Yildiz, 2002).
Fluorescence Enhancement in Stilbene Derivatives
The study on 4-aminostilbene derivatives, including the effects of N-phenyl substitutions, uncovers significant changes in fluorescence properties. These alterations are attributed to a more planar ground-state geometry, leading to a red shift in absorption and fluorescence spectra. Such structural and photochemical modifications result in high fluorescence quantum yields at room temperature (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
Nucleophilic Displacement in Pyrimidinones
Research on the nucleophilic displacement of a methylsulfanyl group in pyrimidinones reveals the potential to achieve amino group introduction and carbon-carbon bond formation. This study highlights the versatility of the methylsulfanyl group in chemical transformations (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).
Synthesis of 4H-1,4-Benzothiazine Derivatives
The synthesis of 4H-1,4-benzothiazine derivatives showcases the utility of EWG-stabilized (2-isocyanophenylthio)methyl anions in forming novel compounds through ring closure. This method provides a pathway for the generation of 2,4-disubstituted derivatives, demonstrating the compound's versatility in chemical synthesis (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).
特性
IUPAC Name |
methyl N-cyano-N'-(3,4-dimethylphenyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-5-10(6-9(8)2)14-11(15-3)13-7-12/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDFVCFNOXUOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(NC#N)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)


![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)



![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)
![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)
